molecular formula C15H18N2O B14593943 2-(1H-Imidazol-1-yl)-1-phenylhexan-1-one CAS No. 60851-26-5

2-(1H-Imidazol-1-yl)-1-phenylhexan-1-one

Cat. No.: B14593943
CAS No.: 60851-26-5
M. Wt: 242.32 g/mol
InChI Key: SFTXCWBYUCINRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Imidazol-1-yl)-1-phenylhexan-1-one is a compound that features an imidazole ring attached to a phenyl group and a hexanone chain. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .

Preparation Methods

The synthesis of 2-(1H-Imidazol-1-yl)-1-phenylhexan-1-one can be achieved through various synthetic routes. Common methods include:

Industrial production methods often involve the use of high-pressure reactors and catalysts to increase yield and efficiency. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the imidazole ring.

Chemical Reactions Analysis

2-(1H-Imidazol-1-yl)-1-phenylhexan-1-one undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. Major products formed from these reactions include imidazolone derivatives, alcohols, and substituted imidazoles.

Scientific Research Applications

2-(1H-Imidazol-1-yl)-1-phenylhexan-1-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has been studied for its potential as an antifungal and antibacterial agent.

    Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-1-yl)-1-phenylhexan-1-one involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics .

Comparison with Similar Compounds

2-(1H-Imidazol-1-yl)-1-phenylhexan-1-one can be compared with other similar compounds, such as:

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Enviroxime: An antiviral agent.

    Astemizole: An antihistaminic agent.

    Omeprazole: An antiulcer agent.

These compounds share the imidazole ring structure but differ in their functional groups and therapeutic applications. The uniqueness of this compound lies in its specific combination of the imidazole ring with a phenyl group and a hexanone chain, which imparts distinct chemical and biological properties.

Properties

CAS No.

60851-26-5

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

2-imidazol-1-yl-1-phenylhexan-1-one

InChI

InChI=1S/C15H18N2O/c1-2-3-9-14(17-11-10-16-12-17)15(18)13-7-5-4-6-8-13/h4-8,10-12,14H,2-3,9H2,1H3

InChI Key

SFTXCWBYUCINRK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)C1=CC=CC=C1)N2C=CN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.